

Application Notes and Protocols for In Vivo Studies of Metoprine in Rodents

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Compound of Interest

Compound Name: Metoprine

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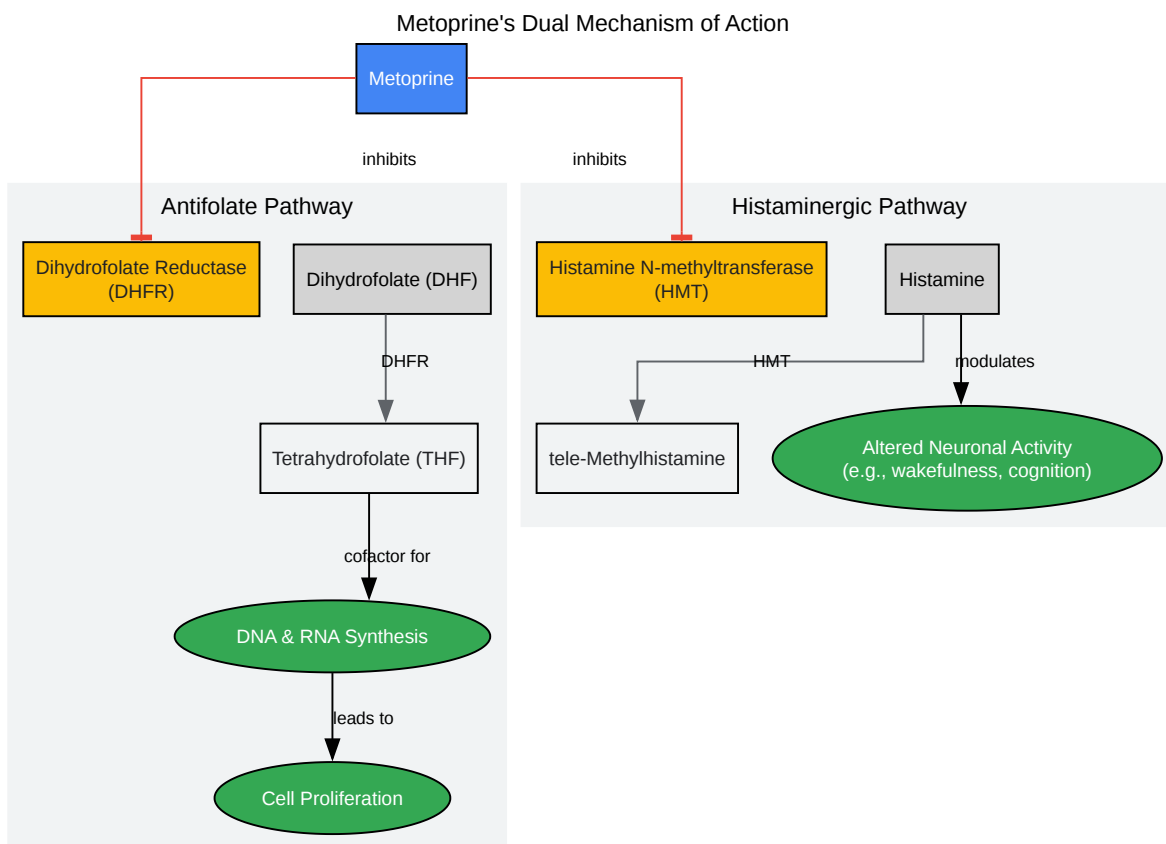
Introduction

Metoprine, a 2,4-diaminopyrimidine derivative, is a potent inhibitor of two key enzymes: dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HMT).[1][2][3][4] Its inhibitory action on DHFR disrupts DNA and RNA synthesis, underlying its initial investigation as an antineoplastic agent.[1][4] Concurrently, its inhibition of HMT, the primary enzyme for histamine degradation in the brain, leads to increased central histamine levels.[3][5] This dual mechanism of action makes **Metoprine** a valuable research tool in oncology, neurobiology, and parasitology. Notably, **Metoprine** is lipid-soluble and can cross the blood-brain barrier.[2][4]

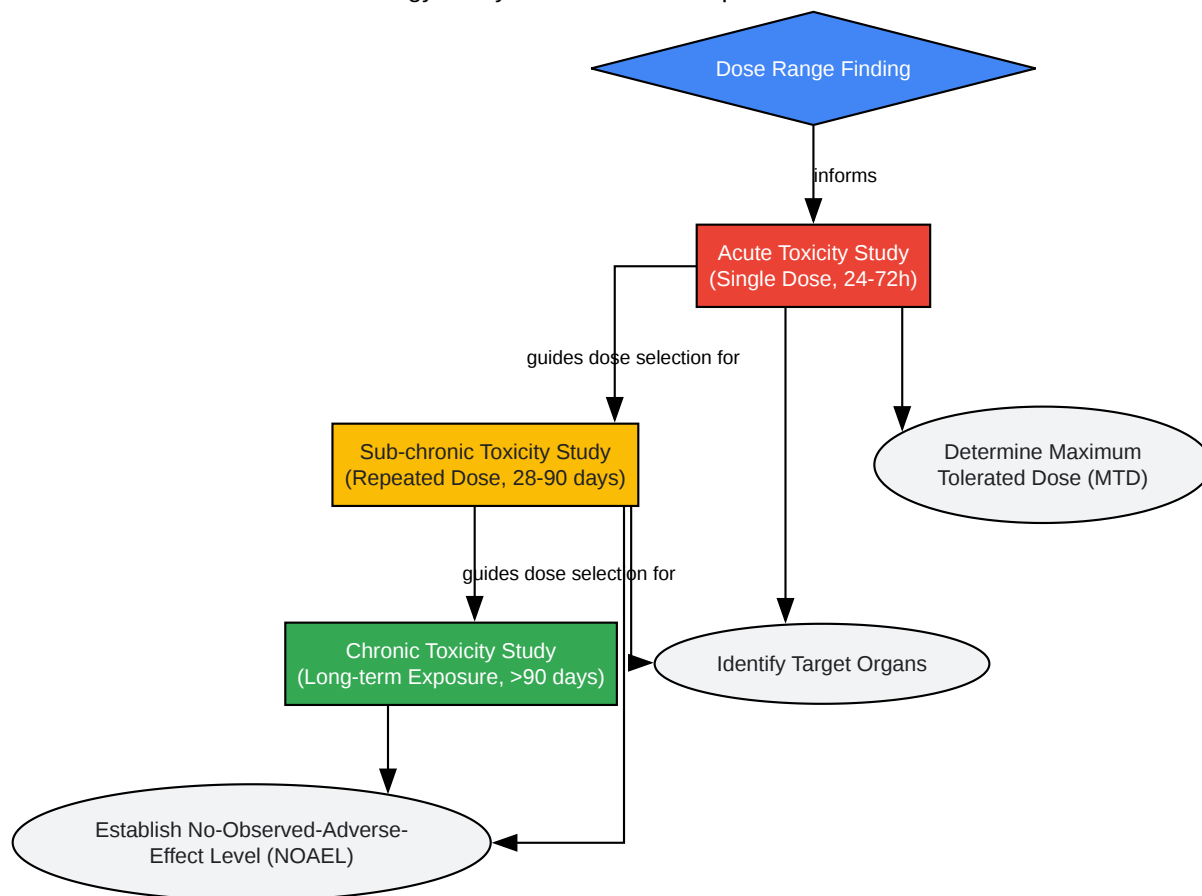
These application notes provide detailed protocols for conducting in vivo studies in rodents to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of **Metoprine**.

Mechanism of Action Signaling Pathways

Metoprine's primary mechanisms of action involve the folate and histamine pathways.



Toxicology Study Workflow for Metoprine in Rodents



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